![molecular formula C16H17ClN4O B2772693 (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone CAS No. 2415543-34-7](/img/structure/B2772693.png)
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone, also known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of protein kinase inhibitors and has been shown to exhibit potent inhibitory activity against a variety of kinases, including VEGFR-2, PDGFR-β, and c-Kit.
Mechanism of Action
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone exerts its anti-tumor activity by selectively inhibiting the activity of VEGFR-2, PDGFR-β, and c-Kit, which are all involved in tumor angiogenesis and growth. By inhibiting these kinases, (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone prevents the formation of new blood vessels necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been shown to exhibit a number of other biochemical and physiological effects. It has been shown to inhibit platelet aggregation and to reduce vascular permeability, which may have potential applications in the treatment of cardiovascular diseases. (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is a potent and selective inhibitor of VEGFR-2, PDGFR-β, and c-Kit, which makes it an ideal tool for studying the role of these kinases in various cellular processes. However, one limitation of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone is its relatively short half-life, which may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone. One area of interest is the development of more potent and selective inhibitors of VEGFR-2, PDGFR-β, and c-Kit, which may have improved therapeutic potential. Another area of interest is the development of combination therapies that include (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone, which may enhance its anti-tumor activity and reduce the likelihood of drug resistance. Finally, further investigation into the potential cardiovascular and anti-inflammatory effects of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone may lead to the development of new treatments for these diseases.
Synthesis Methods
The synthesis of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone involves the reaction of 3-chloroaniline with 4-(4,6-dimethoxypyrimidin-2-ylamino)piperidine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki coupling reaction, resulting in the formation of (3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone as a white solid with a purity of >99%.
Scientific Research Applications
(3-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent anti-tumor activity in vitro and in vivo, and has been evaluated in multiple clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, and glioblastoma.
properties
IUPAC Name |
(3-chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c17-13-3-1-2-12(10-13)16(22)21-8-5-14(6-9-21)20-15-4-7-18-11-19-15/h1-4,7,10-11,14H,5-6,8-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHNEYZESFTFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NC=NC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

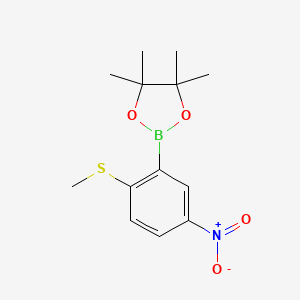
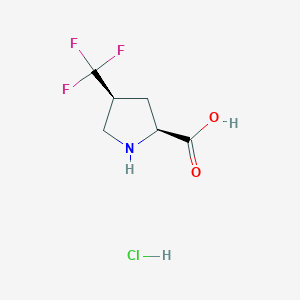
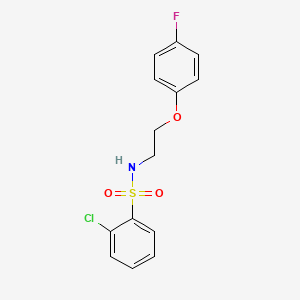
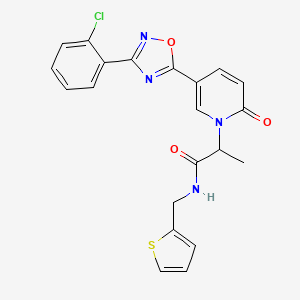
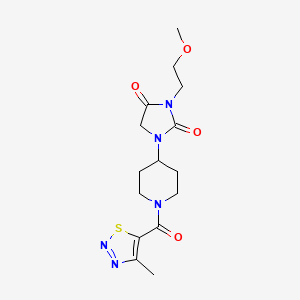


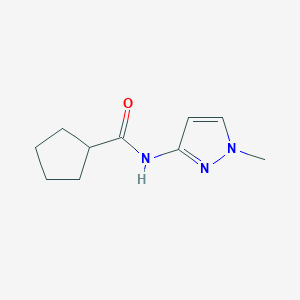
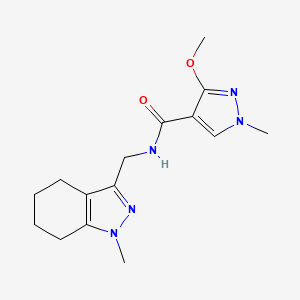

![(E)-ethyl 2-(2-((2,5-dimethylfuran-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2772628.png)
![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2772630.png)

![3-[(3,4-Dimethylphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol](/img/structure/B2772633.png)